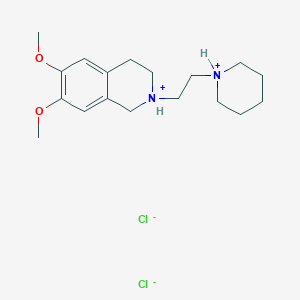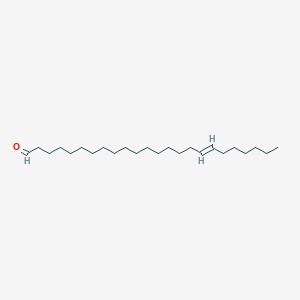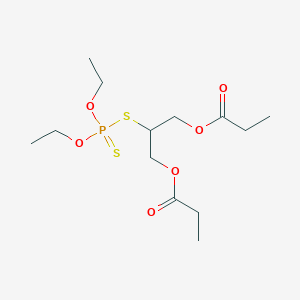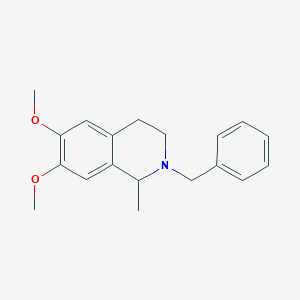
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as MBDT, is a chemical compound that belongs to the tetrahydroisoquinoline family. This compound has been found to have potential therapeutic properties, specifically in the field of neuroscience. The purpose of
作用機序
The exact mechanism of action of 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on the dopaminergic system, which is involved in the regulation of movement and mood. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also act on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative effects. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for the dopaminergic system. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dose and administration method for 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in these conditions. Additionally, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may have applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the mechanisms underlying these effects and to explore the potential for clinical use.
合成法
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step reaction process. The first step involves the condensation of benzaldehyde and 2-nitropropane to form 1-phenyl-2-nitropropene. The second step involves the reduction of 1-phenyl-2-nitropropene using sodium borohydride to form 1-phenyl-2-aminopropane. The final step involves the reaction of 1-phenyl-2-aminopropane with 3,4-dimethoxybenzaldehyde to form 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic properties in the field of neuroscience. Specifically, it has been found to have neuroprotective and neurorestorative effects. In animal models of Parkinson's disease, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve motor function and reduce neuronal damage. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to have antidepressant effects and may be useful in the treatment of other psychiatric disorders.
特性
CAS番号 |
19902-16-0 |
|---|---|
製品名 |
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C11H11NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-benzyl-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-14-17-12-19(22-3)18(21-2)11-16(17)9-10-20(14)13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3 |
InChIキー |
QMFRUXSSVRREFN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
同義語 |
N-benzyl salsolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





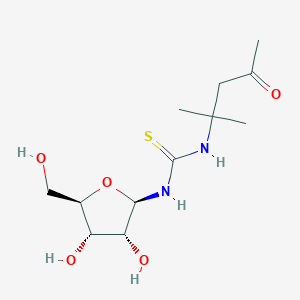

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
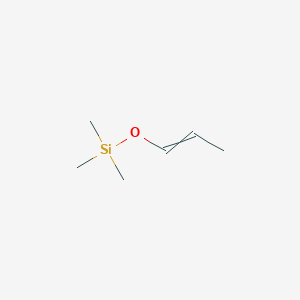


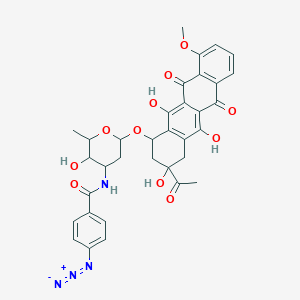
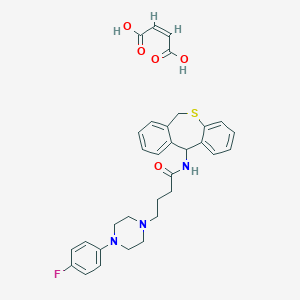
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
